molecular formula C10H19NO4 B15332582 cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B15332582
M. Wt: 217.26 g/mol
InChI Key: BSTWKRUNXOFBPE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolidine carboxylate family, characterized by a five-membered nitrogen-containing ring with hydroxyl and hydroxymethyl substituents at positions 3 and 4, respectively. Such derivatives are often used as intermediates in pharmaceutical synthesis due to their stereochemical complexity and functional group versatility.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

BSTWKRUNXOFBPE-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CO

Origin of Product

United States

Preparation Methods

The synthesis of cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and hydroxymethyl groups in the compound undergo oxidation under controlled conditions:

  • Secondary Alcohol Oxidation : The hydroxyl group at position 3 can be oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

  • Primary Alcohol Oxidation : The hydroxymethyl group at position 4 can be oxidized to a carboxylic acid using stronger oxidants like chromium trioxide (CrO3_3).

Example Reaction Pathway :

cis-Boc-protected pyrrolidineDMP or PCCOxidationcis-Boc-3-keto-4-carboxylic acid pyrrolidine\text{cis-Boc-protected pyrrolidine} \xrightarrow[\text{DMP or PCC}]{\text{Oxidation}} \text{cis-Boc-3-keto-4-carboxylic acid pyrrolidine}

Key Conditions :

ReagentProductYield
Dess-MartinKetone formation85–90%
CrO3_3/H2_2SO4_4Carboxylic acid derivative70–75%

Reduction Reactions

The carboxylate group (Boc) remains stable under standard reduction conditions, but the hydroxymethyl group can be reduced:

  • Hydroxymethyl to Methyl : Sodium borohydride (NaBH4_4) selectively reduces the hydroxymethyl group to a methyl group without affecting the Boc protection.

Example Reaction :

cis-Boc-3-hydroxy-4-hydroxymethylNaBH4Reductioncis-Boc-3-hydroxy-4-methyl\text{cis-Boc-3-hydroxy-4-hydroxymethyl} \xrightarrow[\text{NaBH}_4]{\text{Reduction}} \text{cis-Boc-3-hydroxy-4-methyl}

Substitution Reactions

The hydroxyl groups can be functionalized via substitution:

  • Tosylation : Reaction with tosyl chloride (TsCl) converts the hydroxyl group to a tosylate, enabling nucleophilic substitution (e.g., with amines or halides).

  • Phosphorylation : The hydroxymethyl group reacts with phosphorylating agents to form phosphate esters, useful in prodrug design .

Case Study :
In a patented synthesis route, the 3-hydroxy group was tosylated and subsequently displaced by an amine nucleophile to yield a pyrrolidine-based amine derivative .

Protection/Deprotection Strategies

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes the tert-butyl carbamate group, yielding the free amine for further functionalization .

  • Hydroxyl Protection : The hydroxyl groups can be protected as benzyl ethers or silyl ethers (e.g., TBSCl) during multi-step syntheses .

Reaction Scheme :

cis-Boc-protected pyrrolidineTFADeprotectioncis-3-hydroxy-4-hydroxymethylpyrrolidine\text{cis-Boc-protected pyrrolidine} \xrightarrow[\text{TFA}]{\text{Deprotection}} \text{cis-3-hydroxy-4-hydroxymethylpyrrolidine}

Esterification and Etherification

  • Ester Formation : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity.

  • Methoxylation : Reaction with methyl iodide (CH3_3I) under basic conditions converts the hydroxymethyl to a methoxymethyl group.

Example :

cis-Boc-4-hydroxymethylAcCl, PyridineEsterificationcis-Boc-4-acetoxymethyl\text{cis-Boc-4-hydroxymethyl} \xrightarrow[\text{AcCl, Pyridine}]{\text{Esterification}} \text{cis-Boc-4-acetoxymethyl}

Enzymatic Modifications

Enzyme-catalyzed reactions enable stereoselective transformations:

  • Lipase-Catalyzed Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes racemic precursors to yield enantiomerically pure cis-tert-butyl derivatives .

Industrial Application :
This method is scalable for producing chiral intermediates in drug synthesis without chromatographic purification .

Research Findings

  • Stereochemical Integrity : The cis configuration remains intact during most reactions unless harsh conditions (e.g., strong acids/bases) are applied .

  • Biological Relevance : Derivatives of this compound exhibit enzyme inhibitory activity, with IC50_{50} values in the micromolar range for targets like proteases.

Scientific Research Applications

The compound cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as C10H19NO4, has a molecular weight of 217.26 g/mol. It is a pyrrolidine derivative that has garnered attention for its potential biological activities, especially in neuroprotection and cancer therapy.

Preparation Methods

The synthesis of this compound typically involves these steps:

  • Starting Materials: The synthesis starts with tert-butyl 3-aminopyrrolidine-1-carboxylate and formaldehyde.
  • Reaction Conditions: The reaction is performed under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
  • Reaction Mechanism: The amino group of the starting material reacts with formaldehyde to form a hydroxymethyl group, resulting in the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Neuroprotective Effects

Pyrrolidine derivatives, including this compound, have neuroprotective properties. In vitro studies have shown that compounds with similar structures can inhibit amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease pathology. One study demonstrated that a related compound exhibited a significant protective effect on astrocytes against Aβ-induced toxicity by reducing pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Summary of Neuroprotective Studies

StudyCompoundEffect on Cell ViabilityMechanism
M4Increased viability (62.98%)Inhibition of Aβ aggregation
Similar compoundProtective against Aβ toxicityProtective against Aβ toxicityReduction in TNF-α levels

Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer potential. Research indicates that certain piperidine derivatives demonstrate cytotoxicity towards various cancer cell lines. For example, compounds similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin.

Table 2: Anticancer Activity Comparison

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound 1FaDu (hypopharyngeal)Lower than bleomycinApoptosis induction
cis-tert-butyl derivativeVarious linesPending dataCytotoxicity via cellular stress

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are outlined below:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Hazard Statements (GHS) Similarity Score
cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (hypothetical) 3-OH, 4-CH₂OH Not available Not available Not available Reference
cis-tert-Butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate (1932160-32-1) 3-OH, 3-CH₃, 4-CH₃ Not available Not available Not available 1.00
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (1290191-90-0) 3-OH, 4-CH₃ Not available Not available Not available 1.00
cis-tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (872714-78-8) 3-CH₂NH₂, 4-OH Not available Not available Not available 0.98
cis-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (1217803-39-8) 4-NH₂, 2-CH₂OH (hydrochloride salt) C₁₀H₂₁ClN₂O₃ 252.74 H302, H315, H319, H335 Not available
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrolidine-2(1H)-carboxylate (146231-54-1) Cyclopentane-fused ring, 5-keto group C₁₂H₁₉NO₃ 225.28 H302, H315, H319 Not available

Notes:

  • Hydroxymethyl vs. Methyl/Aminomethyl: The hydroxymethyl group (-CH₂OH) in the target compound likely enhances polarity and hydrogen-bonding capacity compared to methyl (-CH₃) or aminomethyl (-CH₂NH₂) substituents. This could improve aqueous solubility but may increase hygroscopicity .
  • Stereochemical Impact : The (3R,4S)-configured analog (1290191-90-0) demonstrates the importance of stereochemistry in biological activity, though specific pharmacological data are absent in the evidence .
  • Safety Profiles : The hydrochloride derivative (1217803-39-8) exhibits broader hazards (H335: respiratory irritation) compared to the cyclopentane-fused analog (146231-54-1), possibly due to its ionic nature and amine functionality .

Research Implications and Gaps

  • Functional Group Tuning: Hydroxymethyl substitution may offer advantages in drug delivery systems over methyl or aminomethyl groups due to enhanced hydrophilicity.
  • Safety Considerations : The absence of direct hazard data for the target compound necessitates extrapolation from analogs, highlighting the need for dedicated toxicological studies.

Biological Activity

cis-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, identified by its CAS number 635319-09-4, is a compound belonging to the class of pyrrolidine derivatives. It has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The molecular formula of this compound is C11H21NO4. It exhibits a boiling point of approximately 340.3 °C and a purity level that is typically assessed in laboratory settings for research applications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrrolidine derivatives, including this compound. For instance, in vitro studies have shown that compounds with similar structures can inhibit amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease pathology. Specifically, one study demonstrated that a related compound exhibited a significant protective effect on astrocytes against Aβ-induced toxicity by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Neuroprotective Studies

StudyCompoundEffect on Cell ViabilityMechanism
M4Increased viability (62.98%)Inhibition of Aβ aggregation
Similar compoundProtective against Aβ toxicityReduction in TNF-α levels

Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer potential. Research indicates that certain piperidine derivatives demonstrate cytotoxicity towards various cancer cell lines. For example, compounds similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Table 2: Anticancer Activity Comparison

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound 1FaDu (hypopharyngeal)Lower than bleomycinApoptosis induction
cis-tert-butyl derivativeVarious linesPending dataCytotoxicity via cellular stress

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • In an experimental model using astrocytes treated with Aβ 1-42, the introduction of related pyrrolidine compounds significantly improved cell viability and reduced inflammatory markers. This suggests potential therapeutic applications for neurodegenerative diseases .
  • Cytotoxic Effects on Cancer Cells :
    • A study focused on a piperidine derivative showed promising results in inhibiting tumor growth in vivo. The compound's ability to induce apoptosis was linked to its structural properties, which enhance binding affinity to cancer cell receptors .

Q & A

Q. What are the key steps in synthesizing cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step protocols:

Ring formation : Construction of the pyrrolidine backbone via cyclization reactions.

Functionalization : Introduction of hydroxymethyl and hydroxyl groups at positions 3 and 4, respectively.

Protection strategies : Use of tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions .

Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless dihydroxylation) to achieve the cis-configuration. X-ray crystallography or chiral HPLC validates stereochemistry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Chiral columns to assess enantiomeric excess (>98% purity is standard for pharmaceutical intermediates) .
  • X-ray crystallography : Definitive structural confirmation, especially for resolving ambiguities in stereochemical assignments .

Q. What role do the hydroxyl and hydroxymethyl groups play in the compound’s reactivity?

  • Hydroxyl group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and serves as a site for derivatization (e.g., phosphorylation, glycosylation).
  • Hydroxymethyl group : Enhances solubility and acts as a handle for further functionalization (e.g., esterification, oxidation to carboxyl groups) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : At 2–8°C in inert, moisture-free environments (e.g., argon-purged containers).
  • Handling : Use gloves and eye protection; avoid inhalation of dust. Degradation products (e.g., free amines) can form under humid or acidic conditions, monitored via TLC or HPLC .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Amino derivatives : Boc deprotection (e.g., HCl/dioxane) yields free amines for peptide coupling.
  • Fluorinated analogs : Electrophilic fluorination at position 4 using Selectfluor® or DAST .
  • Trifluoromethyl derivatives : Radical trifluoromethylation under photoredox conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and computational modeling?

  • Cross-validation : Compare experimental NOE (Nuclear Overhauser Effect) data with DFT-optimized structures.
  • Crystallographic resolution : Single-crystal X-ray diffraction provides unambiguous stereochemical proof. SHELXL refinement is widely used for small-molecule crystallography .
  • Dynamic NMR : Study rotational barriers of substituents to infer spatial arrangements .

Q. What strategies optimize yield in the final Boc-protection step?

  • Reagent selection : Use Boc anhydride with DMAP (4-dimethylaminopyridine) in THF at 0°C to minimize side reactions.
  • pH control : Maintain basic conditions (pH 8–9) to stabilize the intermediate amine.
  • Workup : Extract unreacted reagents with ethyl acetate and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do impurities form during synthesis, and how can they be mitigated?

  • Common impurities :
    • Des-Boc derivative : Due to incomplete protection; monitor via LC-MS.
    • Epimerization : Occurs under acidic/basic conditions; use milder reagents (e.g., TFA instead of HCl for deprotection).
  • Mitigation : Optimize reaction time/temperature and employ scavengers (e.g., polymer-bound trisamine for excess Boc anhydride) .

Q. What methodologies address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO or cyclodextrin-based solubilizing agents (<1% v/v to avoid cytotoxicity).
  • Prodrug design : Convert hydroxyl groups to phosphate esters for enhanced hydrophilicity.
  • Structural analogs : Introduce polar substituents (e.g., sulfonate groups) without altering core stereochemistry .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases).
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • SAR analysis : Correlate substituent modifications (e.g., fluorination) with activity trends in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.